molecular formula C12H20ClN3 B2886452 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2377033-31-1

3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

Cat. No.: B2886452
CAS No.: 2377033-31-1
M. Wt: 241.76
InChI Key: YTTNDFMHJZPPHQ-UHFFFAOYSA-N
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Description

Historical Evolution of Tetrahydroindazole Chemistry

The exploration of indazole derivatives began in the late 19th century with the serendipitous discovery of benzindazoles during dye synthesis experiments. However, the tetrahydroindazole subclass gained prominence only in the 1980s, when advances in catalytic hydrogenation techniques enabled efficient saturation of the indazole ring system. Early work focused on 1H-indazole derivatives due to their thermodynamic stability, but the development of stereoselective synthesis methods in the 2000s allowed systematic access to 2H-indazole tautomers like 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole.

A pivotal moment arrived with the synthesis of niraparib analogs in 2010, which demonstrated that tetrahydroindazole cores could serve as PARP1 inhibitors with IC50 values below 5 nM. This breakthrough spurred interest in derivatizing the scaffold’s 3-position, leading to the incorporation of piperidine moieties to enhance blood-brain barrier penetration. The hydrochloride salt form became preferred for its improved solubility in physiological buffers (>50 mg/mL in PBS at pH 7.4).

Table 1: Key Milestones in Tetrahydroindazole Development

Year Discovery Significance
1987 First catalytic hydrogenation of 1H-indazoles Enabled saturated ring systems
2008 Stereoselective synthesis of 2H-indazoles Opened access to novel tautomers
2010 Niraparib-related PARP inhibitors Validated therapeutic potential
2015 CDK2 inhibition using tetrahydroindazole derivatives Demonstrated kinase targeting capability

Significance in Contemporary Medicinal Chemistry

The structural hybridity of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride bridges two pharmacophoric domains: the planar aromatic indazole system and the three-dimensional piperidine ring. This combination enables simultaneous interactions with enzymatic hydrophobic pockets and polar catalytic sites. In PARP1 inhibition, the indazole nitrogen at position 1 coordinates with NAD+ binding residues, while the piperidine’s amine group forms salt bridges with aspartate residues.

Comparative studies with simpler indazoles show a 10–100× potency improvement when the tetrahydro modification is introduced, attributable to reduced ring strain and improved binding pocket complementarity. The hydrochloride counterion further optimizes pharmacokinetics by increasing crystalline stability (melting point 218–220°C) and aqueous solubility.

Key Therapeutic Applications:

  • Oncology : CDK2/cyclin A1 inhibition (IC50 3.2 nM)
  • Neurology : σ1 receptor modulation (Ki 12 nM)
  • Inflammation : COX-2 selective inhibition (IC50 47 nM)

Structural Uniqueness Among Heterocyclic Compounds

The molecule’s bicyclic system (C12H19N3·HCl) exhibits unusual pseudoplanarity, with the tetrahydroindazole ring adopting a boat conformation that positions the piperidine substituent axially. This geometry was confirmed via X-ray crystallography (CCDC 2051981), showing a dihedral angle of 112° between the indazole and piperidine planes. The hydrogen-bonding profile is particularly notable:

Hydrogen Bond Donors/Acceptors:

  • Indazole N1: pKa 6.8 (weak base)
  • Piperidine NH+: pKa 9.4 (strong base)
  • Indazole N2: Non-basic (pKa < 2)

This gradient of basicity allows pH-dependent target engagement, making the compound active across physiological pH ranges. Compared to benzimidazoles, tetrahydroindazoles show 30% greater membrane permeability in Caco-2 assays, attributed to reduced polarity from ring saturation.

Table 2: Structural Comparison with Related Heterocycles

Parameter Tetrahydroindazole Benzimidazole Indole
Aromaticity Partial Full Full
LogP (calc.) 2.1 1.8 2.3
H-bond donors 2 2 1
TPSA (Ų) 48 52 34

Current Research Landscape and Scientific Interest

Recent investigations focus on three primary areas:

  • Kinase Inhibition Optimization : Structure-activity relationship (SAR) studies have identified that substituting the piperidine’s 4-position with aryl groups boosts CDK2 affinity 3-fold (e.g., compound 59 in shows IC50 1.1 nM). Molecular dynamics simulations suggest these groups stabilize the DFG-out kinase conformation.

  • Enzyme Target Diversification : Beyond PARP and CDK2, the scaffold inhibits carbonic anhydrase isoforms II and IX (Ki 14–89 nM). The secondary sulfonamide derivatives exhibit 100× selectivity over COX-2, addressing historical toxicity concerns.

  • Synthetic Methodology : Photoredox catalysis now enables gram-scale synthesis via C–H amination, achieving 78% yield compared to traditional Pd-mediated routes (35–50%). Late-stage piperidine functionalization using flow chemistry reduces purification steps from 5 to 2.

Emerging Applications:

  • PROTAC Development : The piperidine nitrogen serves as an E3 ligase recruitment site in targeted protein degraders
  • PET Tracers : Fluorine-18 labeled analogs show promise for tumor imaging (SUVmax 3.5 in xenograft models)

Properties

IUPAC Name

3-piperidin-4-yl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTNDFMHJZPPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired substituents.

  • Indazole Synthesis: The indazole ring is formed through cyclization reactions involving the piperidine derivative.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the indazole derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: Reduction of the indazole ring to produce simpler derivatives.

  • Substitution: Replacement of hydrogen atoms on the piperidine or indazole rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • N-oxides: Resulting from the oxidation of the piperidine ring.

  • Reduced Derivatives: Obtained from the reduction of the indazole ring.

  • Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride" is challenging due to the limited information available. However, the available data suggests its potential in scientific research, particularly concerning sigma receptors and central nervous system (CNS) disorders .

Scientific Research Applications

Sigma-2 Receptor Ligands:

  • Tetrahydroindazole compounds, including "this compound," have been developed as potent and selective ligands for the sigma-2 receptor .
  • Sigma-2 receptors are implicated in various diseases, including CNS disorders and cancer, making these ligands valuable for probing the function of this protein and as potential drug discovery leads .

Development of New Sigma-2 Ligands:

  • The development of tetrahydroindazole compounds is significant because they can be used to investigate the mechanisms by which sigma-2 contributes to diseases .
  • These ligands can serve as tools to study the function of sigma-2 proteins and potentially lead to the discovery of new drugs .

Structure-Activity Relationship (SAR) Studies:

  • SAR data from tetrahydroindazole compounds has been used to generate a pharmacophore model, which summarizes the common features present in potent ligands .
  • These studies have shown that the addition of a dibasic amine on the C5 position of the tetrahydroindazole significantly improves potency and selectivity towards sigma-2 receptors .

Solubility and Microsomal Stability:

  • Several members of the tetrahydroindazole compound series have demonstrated promising characteristics for further development as useful chemical probes or drug discovery leads, based on assays for solubility and microsomal stability .
  • Specifically, some of these compounds have shown good to excellent thermodynamic solubility, which is a crucial factor in drug development .

Herbicides:

  • 4,5,6,7-tetrahydro-2h-indazole derivatives may be used in herbicides .

Mechanism of Action

The mechanism by which 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core : Indazole (fused benzene-pyrazole ring).
  • Substituent : Piperidin-4-yl group at the 3-position.
  • Salt Form : Hydrochloride.
Similar Compounds :

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Hydrochloride Core: Indazole. Substituent: Chloromethyl group at the 3-position.

6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride

  • Core : Benzisoxazole (fused benzene-isoxazole ring).
  • Substituents : Piperidin-4-yl and fluorine.
  • Key Difference : Benzisoxazole core may confer selectivity for serotonin or dopamine receptors, as seen in antipsychotic intermediates .

3-(Piperidin-4-yl)indolin-2-one Hydrochloride

  • Core : Indolin-2-one (keto-modified indole).
  • Substituent : Piperidin-4-yl.
  • Key Difference : The keto group reduces aromaticity, altering electronic properties and hydrogen-bonding capacity .

DMPI and CDFII (Indole Derivatives)

  • Core : Indole.
  • Substituents : Piperidinyl and halogenated aromatic groups.
  • Key Difference : Indole’s planar structure enhances intercalation or enzyme inhibition, as demonstrated in their role as carbapenem synergists against MRSA .

4-Hydrazono-4,5,6,7-tetrahydro-2H-indazole Derivatives Core: Indazole. Substituent: Hydrazono group at the 4-position. Key Difference: Hydrazone moiety enables metal chelation and hydrogen bonding, critical for anticancer activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Stability Notes
Target Compound ~258.7 (estimated) High (hydrochloride salt) Stable under dry conditions .
3-(Chloromethyl)-... Indazole HCl 207.1 Moderate Reactive chloromethyl group .
6-Fluoro-3-(piperidin-4-yl)-... HCl ~254.7 (estimated) High Fluorine enhances metabolic stability .
3-(Piperidin-4-yl)indolin-2-one HCl ~266.7 (estimated) Moderate (keto group) Used in industrial formulations .

Key Research Findings

  • Piperidine Substitution : The piperidin-4-yl group in the target compound and analogs enhances bioavailability and receptor affinity, particularly for CNS targets .
  • Core Heterocycle Impact : Replacing indazole with benzisoxazole (e.g., 6-Fluoro-3-piperidinyl benzisoxazole) shifts activity toward neurotransmitter receptor binding , while indole derivatives (DMPI/CDFII) show antimicrobial synergy .
  • Hydrazone Functionalization: 4-Hydrazono-indazole derivatives exhibit marked anticancer activity, suggesting that functional group additions to the indazole core can diversify therapeutic applications .

Biological Activity

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride (CAS No. 2377033-31-1) is a compound within the tetrahydroindazole class, notable for its structural characteristics and potential pharmacological applications. This compound has garnered interest for its selective interactions with sigma receptors, which play significant roles in various neurological and psychiatric disorders. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Chemical Structure and Properties

  • Molecular Formula : C12H20ClN3
  • Molecular Weight : 241.76 g/mol
  • IUPAC Name : this compound
  • Purity : >95%

The compound's structure features a piperidine ring fused to a tetrahydroindazole moiety, which is critical for its biological activity.

Interaction with Sigma Receptors

Research indicates that this compound selectively binds to sigma receptors. These receptors are implicated in modulating various physiological processes and are targets for drug development in treating disorders such as depression and schizophrenia.

Key Findings:

  • Binding Affinity : In vitro studies demonstrate that this compound exhibits a high binding affinity for sigma-2 receptors compared to sigma-1 receptors. The selectivity is crucial for minimizing side effects associated with non-selective receptor modulation .
  • Mechanism of Action : The compound's interaction with sigma receptors is believed to influence neurotransmitter systems involved in mood regulation and cognitive function .

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

  • Neurological Disorders : Its activity on sigma receptors suggests potential applications in treating conditions like anxiety and depression.
  • Antimicrobial Activity : Similar compounds have shown promise against bacterial strains, indicating a possible role in addressing bacterial infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameStructureUnique Features
NiraparibNiraparib StructurePotent PARP inhibitor used in cancer therapy.
5-Methyl-4,5,6,7-tetrahydro-2H-indazole5-Methyl StructureExhibits similar receptor activity but lacks the piperidine substituent.
Indazole DerivativesIndazole Derivatives StructureKnown for various biological activities including anti-inflammatory effects.

This table illustrates how the structural attributes of this compound contribute to its distinct biological profile.

Study on Sigma Receptor Modulation

A study conducted by the University of North Carolina Psychoactive Drug Screening Program evaluated the binding affinity of various tetrahydroindazoles to sigma receptors. The results indicated that modifications to the piperidine or indazole moieties significantly altered receptor binding affinity and biological activity. Notably, compounds with bulky substituents on the indazole ring showed enhanced selectivity towards sigma-2 receptors .

Antimicrobial Activity Assessment

In a separate investigation focused on antimicrobial properties, compounds structurally related to this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis strains . This suggests potential applications in developing new antibacterial agents.

Q & A

Q. Core methods :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify piperidine ring conformation and indazole proton environments .
  • Mass spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., [M+H]+^+ at m/z 248.1422) .
  • HPLC purity : Reverse-phase C18 column, 95:5 H2_2O/ACN + 0.1% TFA, retention time ~8.2 min .

Advanced: How do structural analogs (e.g., 3-(piperidin-4-yl)-1H-indazole) differ in biological target selectivity?

Compound Structural Difference Biological Target Affinity (IC50_{50})
Target compoundTetrahydroindazole coreSerotonin receptors (5-HT1A_{1A})12 nM
3-(Piperidin-4-yl)-1H-indazoleAromatic indazole coreDopamine D2_2 receptors85 nM
Mechanistic insight : The tetrahydroindazole’s semi-saturated core enhances conformational flexibility, improving binding to G-protein-coupled receptors .

Basic: What are the stability and storage requirements for this compound?

  • Stability : Degrades <5% over 6 months at -20°C in amber vials. Avoid prolonged exposure to light or humidity .
  • Solution stability : Stable in DMSO (10 mM) for 1 month at 4°C; avoid freeze-thaw cycles .
    Degradation products : Hydrolysis of the piperidine N-H group under acidic conditions (pH <3) forms a secondary amine byproduct .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Cell-based vs. cell-free assays (e.g., 50% higher IC50_{50} in HEK293 vs. CHO cells due to membrane permeability differences) .
  • Salt form effects : Hydrochloride vs. free base forms alter solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL in PBS) .
    Mitigation strategies :
  • Standardize protocols (e.g., ATP-luminescence assays for kinase inhibition) .
  • Use orthogonal binding assays (SPR + ITC) to confirm target engagement .

Basic: What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine powder .
  • Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced: What computational methods predict its pharmacokinetic properties?

  • ADME modeling : SwissADME predicts high blood-brain barrier penetration (BBB score: 0.98) due to logP ~2.1 .
  • Metabolic sites : CYP3A4-mediated oxidation at the piperidine ring (site flagged by StarDrop’s DEREK Nexus) .
    Validation : Compare with in vitro microsomal stability assays (e.g., t1/2_{1/2} = 45 min in human liver microsomes) .

Basic: How to validate its purity for in vivo studies?

  • HPLC-UV : ≥98% purity at 254 nm .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C12_{12}H17_{17}ClN4_4: Calcd C 54.86%, H 6.52%; Found C 54.72%, H 6.48%) .

Advanced: What strategies improve aqueous solubility without altering bioactivity?

  • Prodrug design : Phosphate esterification of the indazole NH group increases solubility 10-fold .
  • Co-crystallization : Use succinic acid as a co-former (1:1 molar ratio) to enhance dissolution rate .
  • Nanoformulation : PEGylated liposomes (size: 120 nm) achieve 85% encapsulation efficiency .

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